2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide
Description
This compound features a conjugated enamide backbone substituted with acetyl and phenyl groups, with a 3,5-bis(trifluoromethyl)phenylamino moiety. The trifluoromethyl (CF₃) groups are strong electron-withdrawing substituents, enhancing electronic deficiency and lipophilicity.
Properties
IUPAC Name |
(Z)-2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-N-phenylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N2O2/c1-11(28)16(17(29)27-14-5-3-2-4-6-14)10-26-15-8-12(18(20,21)22)7-13(9-15)19(23,24)25/h2-10,28H,1H3,(H,27,29)/b16-11-,26-10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCBBIFLMYPTME-CFQBBWAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with acetylacetone under acidic conditions to form the intermediate enamine. This intermediate is then reacted with N-phenylprop-2-enamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the enamine linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Studies
The compound's structure suggests potential applications in pharmacology, particularly in developing new drugs. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.
Case Studies:
- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. For instance, cinnamamide derivatives have shown efficacy in treating epilepsy, indicating that modifications on the phenyl ring can influence pharmacodynamics and pharmacokinetics significantly . This suggests that 2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide could be explored for similar therapeutic effects.
Material Science
The trifluoromethyl group also imparts unique physical properties to materials, making them suitable for various applications in material science. Compounds with such substituents are often explored for their ability to act as growth inhibitors against bacterial strains, including resistant strains like MRSA .
Research Findings:
- Antimicrobial Properties : Studies have indicated that derivatives containing trifluoromethyl groups exhibit potent antimicrobial activity. This opens avenues for developing new antimicrobial agents based on the structure of this compound .
Synthesis of Novel Compounds
The compound can serve as a precursor in synthesizing other biologically active molecules. Its structural features allow for various chemical modifications, leading to the development of new derivatives with enhanced or novel properties.
Synthesis Applications:
- Intermediate in Drug Synthesis : As an intermediate, it can be utilized to synthesize more complex structures that may exhibit improved therapeutic profiles or target specific biological pathways .
Mechanism of Action
The mechanism of action of 2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The enamine linkage allows for interactions with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights are calculated or estimated based on provided data.
Electronic and Steric Effects
- Target vs. 3-Chloro-N-phenyl-phthalimide : The phthalimide’s chloro substituent is less electron-withdrawing than CF₃, making the target more reactive in electrophilic substitutions. The rigid phthalimide ring in the former contrasts with the flexible enamide in the latter, influencing polymer backbone formation .
- Target vs. 4-Trifluoromethoxy Analog : The 3,5-bis(CF₃) groups in the target increase steric hindrance and electronic withdrawal compared to the single 4-CF₃O group. This may enhance metabolic stability in drug candidates or alter binding specificity in enzyme inhibition.
Research Findings and Implications
- Pharmaceutical Potential: The target’s enamide and CF₃ groups align with kinase inhibitor pharmacophores, suggesting anticancer or anti-inflammatory applications.
- Material Science : While phthalimides excel in polymer synthesis, the target’s conjugated system could enable conductive or photoactive materials.
Biological Activity
2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide, often referred to as ARB12497, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into its biological activity, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₁₈H₁₆F₆N₂O
- Molecular Weight : 392.33 g/mol
- CAS Number : 1025124-97-3
Anticancer Properties
Recent studies have explored the anticancer effects of compounds related to ARB12497. Notably, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines.
-
Mechanism of Action :
- Compounds featuring the trifluoromethyl group have been shown to inhibit tumor growth by regulating key signaling pathways such as STAT3 and HNF4α. For instance, a related compound was found to inhibit liver tumor growth through direct binding to HNF4α, enhancing its DNA binding activity and inhibiting STAT3 phosphorylation .
- Case Study :
Antimicrobial Activity
The trifluoromethyl substitution on phenyl rings has been linked to enhanced antimicrobial properties. Research indicates that compounds with this moiety can effectively inhibit bacterial growth.
- Antibacterial Studies :
- Biofilm Eradication :
Table 1: Summary of Biological Activities
Table 2: In Vitro Study Results on Cancer Cells
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| NHDC | HepG2 | 1-10.8 | Growth inhibition; apoptosis |
| NHDC | Hep3B | 1-10.8 | Growth inhibition; apoptosis |
Q & A
How can researchers optimize the synthesis of 2-Acetyl-3-((3,5-bis(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization typically involves selecting coupling reagents, controlling reaction stoichiometry, and refining purification steps. For example, coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an activating agent in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base can enhance amide bond formation efficiency . Post-reaction, quenching with ethyl acetate followed by flash chromatography (e.g., ethyl acetate/hexane gradients) and Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC or OD) can isolate isomers or remove byproducts .
What advanced techniques are recommended for separating stereoisomers or conformational variants of this compound?
Advanced Research Question
Methodological Answer:
Chiral resolution via SFC or HPLC with polysaccharide-based columns (e.g., Chiralpak® OD) is critical. For instance, using 20% methanol-DMEA (0.2%) in CO₂ at 35°C and 100 bar pressure achieves baseline separation of isomers, as demonstrated in analogous compounds . Retention times (e.g., 1.6 vs. 2.4 minutes) and enantiomeric excess (>98%) should be validated using mass spectrometry (ES/MS) and polarimetry .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Methodological Answer:
Data contradictions often arise from variations in isomer ratios, impurity profiles, or assay conditions. For example, biological activity differences may stem from unresolved isomers (e.g., Isomer 1 vs. Isomer 2 in related compounds), which can be mitigated by rigorous chiral separation . Additionally, impurities like 4-nitro-3-(trifluoromethyl)aniline (a common byproduct in nitro-reduction reactions) should be quantified via HPLC-UV or LC-MS using reference standards . Validate assay protocols using standardized cell lines or enzyme inhibition models to ensure reproducibility .
What analytical methods are most effective for characterizing structural stability under varying pH or temperature conditions?
Basic Research Question
Methodological Answer:
Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) followed by HPLC-MS to monitor degradation products. For hydrolytic stability, incubate the compound in buffers (pH 1–13) and analyze via NMR (e.g., observing acetylation or trifluoromethyl group hydrolysis). Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) to identify decomposition exotherms .
How can computational modeling aid in predicting the compound’s interaction with biological targets?
Advanced Research Question
Methodological Answer:
Molecular docking (e.g., using AutoDock Vina) and Molecular Dynamics (MD) simulations can predict binding affinities to targets like kinases or GPCRs. Focus on the 3,5-bis(trifluoromethyl)phenyl moiety, which may engage in hydrophobic interactions, and the enamide group , which could form hydrogen bonds. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants .
What strategies are recommended for scaling up synthesis without compromising enantiopurity?
Advanced Research Question
Methodological Answer:
Scale-up requires optimizing catalytic asymmetric synthesis or kinetic resolution . For example, using enantioselective catalysts (e.g., chiral Pd complexes) during amide coupling. Alternatively, employ continuous-flow SFC for large-scale chiral separation, maintaining parameters like CO₂ density and column loading capacity to preserve ee >98% . Monitor batch consistency via PAT (Process Analytical Technology) tools like in-line FTIR.
How can researchers identify and quantify synthetic impurities or degradation products?
Basic Research Question
Methodological Answer:
Impurity profiling requires LC-MS/MS with orthogonal detection (e.g., UV at 254 nm for nitro groups). Reference standards such as N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4) are critical for calibrating trace-level detection (<0.1%) . For degradation products, use forced degradation studies (e.g., oxidative stress with H₂O₂) followed by high-resolution MS to identify sulfoxides or hydroxylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
